molecular formula C21H27ClO3 B12298000 Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)-

Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)-

Cat. No.: B12298000
M. Wt: 362.9 g/mol
InChI Key: RNSISAJHBSCDGC-UHFFFAOYSA-N
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Description

Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- is a synthetic steroid compound It is part of the pregnane family, which includes various steroids with a wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions.

    Chlorination: Addition of chlorine atoms to the steroid nucleus.

    Dehydrogenation: Removal of hydrogen atoms to form double bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using advanced techniques such as continuous flow chemistry and catalytic processes to ensure high yield and purity. The exact methods can vary depending on the desired scale and specific requirements of the production process.

Chemical Reactions Analysis

Types of Reactions

Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Addition of hydrogen atoms to reduce double bonds.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as sodium methoxide or potassium tert-butoxide.

Major Products

Scientific Research Applications

Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex steroid compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential as an anti-inflammatory and immunosuppressive agent.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- involves binding to specific steroid receptors in the body. This binding can modulate the expression of genes involved in inflammation and immune response, leading to its anti-inflammatory and immunosuppressive effects. The molecular targets and pathways involved include glucocorticoid receptors and related signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    Pregna-4,20-dien-3,6-dione: Another steroid with similar structural features but different functional groups.

    Betamethasone: A well-known corticosteroid with potent anti-inflammatory properties.

    Prednisolone: A commonly used steroid in the treatment of various inflammatory and autoimmune conditions.

Uniqueness

Pregna-1,4-diene-3,20-dione,6-chloro-17-hydroxy-,(6R)- is unique due to its specific combination of functional groups, which confer distinct biological activities. Its chlorinated structure and hydroxylation pattern differentiate it from other steroids, making it a valuable compound for research and therapeutic applications.

Properties

Molecular Formula

C21H27ClO3

Molecular Weight

362.9 g/mol

IUPAC Name

17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H27ClO3/c1-12(23)21(25)9-6-16-14-11-18(22)17-10-13(24)4-7-19(17,2)15(14)5-8-20(16,21)3/h4,7,10,14-16,18,25H,5-6,8-9,11H2,1-3H3

InChI Key

RNSISAJHBSCDGC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)C=CC34C)Cl)C)O

Origin of Product

United States

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